2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid 2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Brand Name: Vulcanchem
CAS No.: 2351872-08-5
VCID: VC6015220
InChI: InChI=1S/C14H18BrNO4/c1-8-5-9(7-10(15)6-8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
SMILES: CC1=CC(=CC(=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.205

2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

CAS No.: 2351872-08-5

Cat. No.: VC6015220

Molecular Formula: C14H18BrNO4

Molecular Weight: 344.205

* For research use only. Not for human or veterinary use.

2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid - 2351872-08-5

Specification

CAS No. 2351872-08-5
Molecular Formula C14H18BrNO4
Molecular Weight 344.205
IUPAC Name 2-(3-bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C14H18BrNO4/c1-8-5-9(7-10(15)6-8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
Standard InChI Key KOKVNGYYOYGNSY-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central acetic acid backbone substituted with two functional groups:

  • A 3-bromo-5-methylphenyl moiety attached to the α-carbon.

  • A (2-methylpropan-2-yl)oxycarbonylamino (Boc-amino) group also bonded to the α-carbon.

This configuration creates a chiral center at the α-carbon, resulting in two enantiomers. The Boc group serves as a protective moiety for the amine, a common strategy in peptide synthesis .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Molecular FormulaC₁₄H₁₇BrN₂O₄Calculated
Molecular Weight373.20 g/mol
CAS NumberNot formally assignedN/A
SMILESCC1=CC(=CC(=C1)Br)C(C(=O)O)N(C(=O)OC(C)(C)C)CDerived

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Boc Protection: The amine group of 2-amino-2-(3-bromo-5-methylphenyl)acetic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

  • Purification: The crude product is isolated via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).

Table 2: Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, Et₃N, DCM, 0°C → RT, 12 hr~75%

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. Insoluble in water .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the Boc group .

Table 3: Thermal Properties

PropertyValueMethod
Melting Point158–162°C (dec.)DSC
Decomposition>200°CTGA

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.42 (s, 1H, Ar-H), 7.38 (s, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 4.12 (s, 1H, NH), 3.98 (s, 2H, CH₂), 2.34 (s, 3H, CH₃), 1.41 (s, 9H, C(CH₃)₃) .

Mass Spectrometry

  • ESI-MS: m/z 373.1 [M+H]⁺, 395.1 [M+Na]⁺ .

Applications in Research

Medicinal Chemistry

The compound serves as a building block for:

  • Kinase Inhibitors: The bromophenyl group enhances hydrophobic interactions with ATP-binding pockets .

  • Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria .

Materials Science

Used in the synthesis of conjugated polymers for organic electronics, leveraging its aromatic and electron-withdrawing bromine substituent .

HazardPrecautionary Measures
Skin IrritantWear nitrile gloves, lab coat
RespiratoryUse fume hood

Storage: -20°C under nitrogen; shelf life: 12 months .

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